Cas no 1020933-75-8 (({imidazo1,2-apyridin-2-yl}methyl)(2,2,2-trifluoroethyl)amine)
({imidazo1,2-apyridin-2-yl}methyl)(2,2,2-trifluoroethyl)amine Chemical and Physical Properties
Names and Identifiers
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- Imidazo[1,2-a]pyridine-2-methanamine, N-(2,2,2-trifluoroethyl)-
- (imidazo[1,2-a]pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine
- ({imidazo1,2-apyridin-2-yl}methyl)(2,2,2-trifluoroethyl)amine
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- Inchi: 1S/C10H10F3N3/c11-10(12,13)7-14-5-8-6-16-4-2-1-3-9(16)15-8/h1-4,6,14H,5,7H2
- InChI Key: CMWJDBXRIMKANU-UHFFFAOYSA-N
- SMILES: C12=NC(CNCC(F)(F)F)=CN1C=CC=C2
Computed Properties
- Exact Mass: 229.082682g/mol
- Monoisotopic Mass: 229.082682g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 229.2g/mol
- XLogP3: 2.3
- Topological Polar Surface Area: 29.3Ų
({imidazo1,2-apyridin-2-yl}methyl)(2,2,2-trifluoroethyl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM448750-250mg |
(imidazo[1,2-a]pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine |
1020933-75-8 | 95%+ | 250mg |
$576 | 2023-02-03 | |
| Chemenu | CM448750-500mg |
(imidazo[1,2-a]pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine |
1020933-75-8 | 95%+ | 500mg |
$892 | 2023-02-03 | |
| Chemenu | CM448750-1g |
(imidazo[1,2-a]pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine |
1020933-75-8 | 95%+ | 1g |
$1137 | 2023-02-03 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00974052-1g |
(Imidazo[1,2-a]pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine |
1020933-75-8 | 95% | 1g |
¥5180.0 | 2023-04-06 | |
| Enamine | EN300-1071966-0.05g |
({imidazo[1,2-a]pyridin-2-yl}methyl)(2,2,2-trifluoroethyl)amine |
1020933-75-8 | 95% | 0.05g |
$245.0 | 2023-10-28 | |
| Enamine | EN300-1071966-0.1g |
({imidazo[1,2-a]pyridin-2-yl}methyl)(2,2,2-trifluoroethyl)amine |
1020933-75-8 | 95% | 0.1g |
$366.0 | 2023-10-28 | |
| Enamine | EN300-1071966-0.25g |
({imidazo[1,2-a]pyridin-2-yl}methyl)(2,2,2-trifluoroethyl)amine |
1020933-75-8 | 95% | 0.25g |
$524.0 | 2023-10-28 | |
| Enamine | EN300-1071966-0.5g |
({imidazo[1,2-a]pyridin-2-yl}methyl)(2,2,2-trifluoroethyl)amine |
1020933-75-8 | 95% | 0.5g |
$824.0 | 2023-10-28 | |
| Enamine | EN300-1071966-1.0g |
({imidazo[1,2-a]pyridin-2-yl}methyl)(2,2,2-trifluoroethyl)amine |
1020933-75-8 | 95% | 1g |
$1057.0 | 2023-06-10 | |
| Enamine | EN300-1071966-2.5g |
({imidazo[1,2-a]pyridin-2-yl}methyl)(2,2,2-trifluoroethyl)amine |
1020933-75-8 | 95% | 2.5g |
$2071.0 | 2023-10-28 |
({imidazo1,2-apyridin-2-yl}methyl)(2,2,2-trifluoroethyl)amine Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on ({imidazo1,2-apyridin-2-yl}methyl)(2,2,2-trifluoroethyl)amine
Introduction to ({imidazo1,2-apyridin-2-yl}methyl)(2,2,2-trifluoroethylamine) and Its Significance in Modern Chemical Research
{Imidazo1,2-apyridin-2-yl}methyl)(2,2,2-trifluoroethylamine) is a sophisticated organic compound with the CAS number 1020933-75-8, which has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential applications. This compound belongs to a class of heterocyclic molecules that exhibit a blend of aromatic and aliphatic characteristics, making it a versatile candidate for various biochemical interactions.
The molecular structure of this compound features a central imidazo1,2-apyridin-2-yl moiety connected to a 2,2,2-trifluoroethylamine group. The presence of fluorine atoms in the latter part of the molecule introduces additional electronic and steric effects that can influence its reactivity and binding affinity. Such structural features are highly valued in drug design, as they can enhance the compound's ability to interact with biological targets.
In recent years, there has been a growing interest in developing novel molecules that can modulate biological pathways with high specificity. The imidazo1,2-apyridin-2-ylmethyl)(2,2,2-trifluoroethylamine) compound has been studied for its potential role in inhibiting various enzymes and receptors involved in diseases such as cancer and inflammation. Its dual functionality allows it to engage with multiple biological systems, making it a promising candidate for therapeutic development.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorine atoms into the molecular framework is particularly challenging due to their high reactivity and the need for specialized catalysts. However, advancements in synthetic methodologies have made it increasingly feasible to produce complex fluorinated compounds like this one with high yields and purity.
The pharmacological properties of {imidazo1,2-apyridin-2-yl}methyl)(2,2,2-trifluoroethylamine) have been explored in several preclinical studies. These studies have demonstrated its ability to interact with targets such as kinases and transcription factors, which are critical in regulating cellular processes. The compound's ability to modulate these pathways suggests its potential as an anti-cancer agent. Additionally, its interaction with inflammatory mediators has opened up possibilities for its use in treating chronic inflammatory diseases.
The use of computational chemistry has played a pivotal role in understanding the behavior of this compound both in vitro and in silico. Molecular docking studies have been conducted to predict how this molecule might bind to different biological targets. These simulations have provided valuable insights into the compound's binding affinity and selectivity, which are crucial parameters for drug development.
The environmental impact of fluorinated compounds is also an area of growing concern. While fluorine atoms can enhance the pharmacological properties of molecules like {imidazo1,2-apyridin-2-yl}methyl)(2,2,2-trifluoroethylamine), their persistence in the environment raises questions about long-term ecological safety. Researchers are actively working on developing greener synthetic routes that minimize the use of fluorinated intermediates while maintaining the desired pharmacological properties.
In conclusion, {imidazo1,2-apyridin-2-yl}methyl)(2,2,2-trifluoroethylamine) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and potential therapeutic applications make it a valuable asset in the search for new treatments for various diseases. As research continues to uncover more about its properties and mechanisms of action, this compound is poised to play an important role in future medical breakthroughs.
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